molecular formula C21H30ClNO2 B4226035 N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride

N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride

Cat. No. B4226035
M. Wt: 363.9 g/mol
InChI Key: XFBNLQBAQYEOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride, also known as EB-PEA, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties.

Scientific Research Applications

N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been studied for its potential use as a drug candidate for various medical conditions. It has been found to have activity as a selective dopamine transporter inhibitor, which may have implications for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have antioxidant properties, which may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride is related to its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which may have implications for the treatment of ADHD and other psychiatric disorders. Additionally, the antioxidant properties of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride are thought to be related to its ability to scavenge free radicals and prevent oxidative damage in the brain.
Biochemical and Physiological Effects
N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have significant effects on dopamine levels in the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine signaling. Additionally, N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have antioxidant properties, which may help protect neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that the compound may be difficult to synthesize and purify, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride. One area of interest is its potential use as a drug candidate for ADHD and other psychiatric disorders. Additionally, further research is needed to fully understand the antioxidant properties of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride and its potential therapeutic applications for neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of N-(3-ethoxy-4-isobutoxybenzyl)-2-phenylethanamine hydrochloride in humans.

properties

IUPAC Name

N-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2.ClH/c1-4-23-21-14-19(10-11-20(21)24-16-17(2)3)15-22-13-12-18-8-6-5-7-9-18;/h5-11,14,17,22H,4,12-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBNLQBAQYEOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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